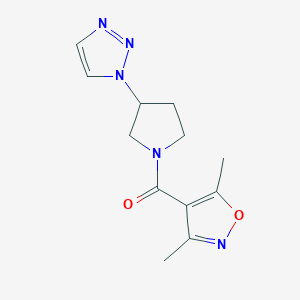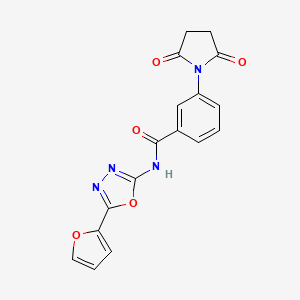
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, commonly known as DPBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPBA is a heterocyclic compound that contains a pyrrolidinone ring, a furan ring, and an oxadiazole ring. It is a potent inhibitor of the protein-protein interaction between the oncogenic transcription factor c-Myc and its partner protein Max.
科学的研究の応用
DPBA has been studied extensively for its potential applications in cancer research. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. DPBA's mechanism of action involves the disruption of the c-Myc/Max protein-protein interaction, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA has also been studied for its potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases.
作用機序
DPBA's mechanism of action involves the disruption of the protein-protein interaction between c-Myc and Max. c-Myc is an oncogenic transcription factor that is overexpressed in many types of cancer, and its overexpression is associated with poor prognosis. c-Myc forms a heterodimer with Max, which is essential for the transcriptional activation of many genes involved in cell proliferation and survival. DPBA binds to the Max-binding domain of c-Myc and prevents the formation of the c-Myc/Max heterodimer, thereby inhibiting the transcriptional activation of c-Myc target genes.
Biochemical and Physiological Effects
DPBA has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPBA inhibits the expression of c-Myc target genes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. DPBA has also been shown to inhibit the migration and invasion of cancer cells. In addition, DPBA has been shown to have anti-inflammatory effects, inhibiting the production of cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
DPBA has several advantages for lab experiments. It is a potent and selective inhibitor of the c-Myc/Max protein-protein interaction, making it a valuable tool for studying the role of c-Myc in cancer and other diseases. DPBA is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, DPBA has some limitations for lab experiments. It is a relatively large and complex molecule, which may limit its bioavailability and cell permeability. In addition, DPBA's mechanism of action is not completely understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on DPBA. One area of interest is the development of more potent and selective c-Myc inhibitors based on the structure of DPBA. Another area of interest is the study of DPBA's effects on other signaling pathways and cellular processes, such as autophagy and DNA damage response. In addition, DPBA's potential applications in other areas of research, such as neurodegenerative diseases and infectious diseases, warrant further investigation. Finally, the development of DPBA as a therapeutic agent for cancer and other diseases is an area of active research.
合成法
The synthesis of DPBA involves the reaction between 2,5-dioxopyrrolidin-1-ylamine and 5-(furan-2-yl)-1,3,4-oxadiazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography or recrystallization.
特性
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O5/c22-13-6-7-14(23)21(13)11-4-1-3-10(9-11)15(24)18-17-20-19-16(26-17)12-5-2-8-25-12/h1-5,8-9H,6-7H2,(H,18,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEDVDIHYVRYFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816108 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

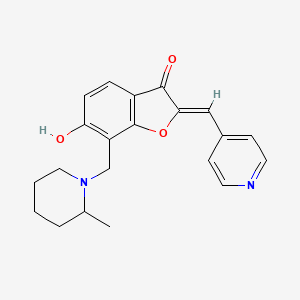


![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2759304.png)
![4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2759305.png)
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2759306.png)
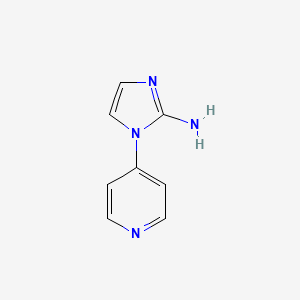
![N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]prop-2-enamide](/img/structure/B2759309.png)

![[(2R,4R)-4-Methoxy-1-(6-methylpyrazin-2-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2759314.png)
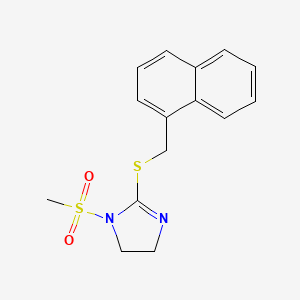
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-methylenepiperidin-1-yl)methanone](/img/structure/B2759316.png)
![N-(3-chlorophenyl)-2-(5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2759317.png)
